molecular formula C24H24N4O3S B2810801 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone CAS No. 812685-79-3

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone

Cat. No.: B2810801
CAS No.: 812685-79-3
M. Wt: 448.54
InChI Key: GAQRLAFMQNFKHU-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone is a hybrid heterocyclic compound combining a 6,7-dimethoxy-3,4-dihydroisoquinoline core with a 5-methyl-[1,2,4]triazolo[4,3-a]quinoline sulfanyl ethanone moiety. The structural complexity arises from the fusion of two pharmacologically significant scaffolds: the isoquinoline system, known for its role in alkaloid-derived bioactivity, and the triazoloquinoline unit, which contributes to diverse therapeutic properties such as antimicrobial, anticancer, and anticonvulsant activities . The dimethoxy groups on the isoquinoline ring enhance lipophilicity and metabolic stability, while the sulfanyl ethanone linker facilitates interactions with biological targets via hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-15-10-22-25-26-24(28(22)19-7-5-4-6-18(15)19)32-14-23(29)27-9-8-16-11-20(30-2)21(31-3)12-17(16)13-27/h4-7,10-12H,8-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQRLAFMQNFKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N4CCC5=CC(=C(C=C5C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3SC_{23}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 434.51 g/mol. The structure incorporates a methoxy-substituted isoquinoline and a triazole moiety linked through a sulfanyl group, which may contribute to its unique biological properties.

Anticancer Properties

Research indicates that compounds similar to this structure exhibit notable anticancer activity. For instance, derivatives containing isoquinoline and benzimidazole frameworks have been studied for their ability to inhibit cancer cell proliferation. A study reported that certain isoquinoline derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231) and leukemia cells (K562) .

The compound's mechanism of action appears to involve:

  • Induction of Apoptosis : Studies have shown that these compounds can upregulate pro-apoptotic markers such as Bax while downregulating anti-apoptotic markers like Bcl2 .
  • Cell Cycle Arrest : Specific derivatives were found to induce G2/M phase arrest in cancer cells, potentially leading to inhibited tumor growth .
Compound Cell Line Tested IC50 (µM) Mechanism of Action
1-(6,7-dimethoxy...)MDA-MB-23124.5Apoptosis induction
1-(6,7-dimethoxy...)K5620.66Cell cycle arrest

Neuroprotective Effects

The isoquinoline derivatives are also known for their neuroprotective effects. They interact with neurotransmitter systems, particularly serotonin receptors . This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.

Study on Cytotoxicity

In a comparative study assessing the cytotoxicity of various isoquinoline derivatives against the K562 cell line, it was found that certain compounds exhibited IC50 values comparable to established chemotherapeutics like verapamil . The study highlighted the potential of these compounds in overcoming multidrug resistance commonly observed in cancer therapies.

Mechanistic Insights

Another investigation focused on the binding affinity of these compounds to specific proteins involved in apoptosis regulation. The results indicated that the methoxy groups significantly enhance the binding activity of these compounds to target proteins like cIAP1 and BCL2 . This suggests that structural modifications can lead to improved therapeutic efficacy.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds similar to 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone . For instance:

  • Cell Cycle Arrest : Research indicates that derivatives of isoquinoline can induce cell cycle arrest in cancer cells. In particular, compounds with similar structures have shown effectiveness in halting the progression of breast carcinoma cells at the G2/M phase. This effect was demonstrated through flow cytometry analysis after treatment with specific concentrations of the compound .
  • Apoptosis Induction : The same studies suggest that these compounds can promote apoptosis in cancer cells. The mechanism involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

Case Study: Breast Cancer Cell Lines

A notable case study involved testing the effects of similar chalcone analogues on MDA-MB-231 breast cancer cells. The results indicated that certain structural modifications significantly enhanced growth-inhibitory activity compared to traditional chemotherapeutics like 5-fluorouracil (5-FU). The IC50 values for these compounds were notably lower than those for conventional agents, suggesting a promising avenue for further development .

Antimicrobial Activity

In addition to anticancer properties, compounds related to This compound have been evaluated for their antimicrobial effects:

  • Bacterial Inhibition : Studies have reported that derivatives of isoquinoline exhibit significant antibacterial activity against various strains of bacteria. The presence of the triazole moiety contributes to this activity by interfering with bacterial cell wall synthesis and function.

Case Study: Efficacy Against Pathogens

In laboratory settings, compounds structurally similar to this compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antibacterial properties that warrant further investigation into their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its dual heterocyclic system. Key analogues and their distinguishing features are summarized below:

Compound Name / ID Core Structure Modifications Key Properties/Activities Reference
Target Compound 6,7-Dimethoxy-isoquinoline + triazoloquinoline-sulfanyl Hypothesized anticancer/antimicrobial activity; LogP ~4.5 (estimated)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone Dihydrobenzodioxin replaces dimethoxy-isoquinoline MW: 377.4 g/mol; LogP: 4.5; High topological polar surface area (91 Ų)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thio-ethanone with fluorophenyl groups Antifungal/antibacterial activity; Synthesized via α-halogenated ketone coupling
3-(5-Substituted-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-ones Oxadiazole-quinolinone hybrid Anticonvulsant activity; Lower LogP (~3.0) due to polar oxadiazole

Pharmacological Activity

  • Antimicrobial Potential: The triazole-thioether moiety in the target compound is critical for disrupting microbial membranes or enzymes, akin to 4,5-disubstituted triazole derivatives in . However, fluorophenyl substituents (as in ’s compound) enhance antifungal potency due to increased electronegativity .
  • Anticancer Prospects: The dimethoxy-isoquinoline scaffold may intercalate DNA or inhibit kinases, similar to tetrahydroisoquinoline alkaloids. Comparatively, oxadiazole-quinolinones () exhibit anticonvulsant activity but lack the lipophilicity required for broad-spectrum cytotoxicity .

Physicochemical Properties

  • LogP and Solubility : The target compound’s estimated LogP (~4.5) aligns with ’s analogue, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. In contrast, oxadiazole derivatives (LogP ~3.0) show higher aqueous solubility but reduced membrane permeability .
  • Hydrogen Bonding: The sulfanyl ethanone linker and triazole nitrogen atoms provide hydrogen bond acceptors (HBA = 6), enhancing target binding compared to simpler triazoles (HBA = 4–5) .

Metabolic Stability

The 6,7-dimethoxy groups on the isoquinoline ring likely reduce oxidative metabolism by cytochrome P450 enzymes, as seen in ’s NMR-characterized dihydroisoquinoline derivatives . This contrasts with non-methoxylated triazoloquinolines, which may undergo faster hepatic clearance.

Q & A

Q. What are the key synthetic steps for preparing this compound, and which reagents are critical for its assembly?

The synthesis involves multi-step protocols, typically starting with functionalization of the isoquinoline core. Key steps include:

  • Isoquinoline ring formation : Cyclization of phenethylamine derivatives with dimethoxy-substituted benzaldehydes under acidic conditions.
  • Thioether linkage introduction : Coupling the isoquinoline intermediate with a triazoloquinoline-thiol derivative using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to form the sulfanyl bridge .
  • Final ketone formation : Oxidation of a secondary alcohol intermediate (e.g., using Jones reagent or PCC) to yield the ethanone moiety . Critical reagents include LiAlH₄ for reductions and SOCl₂ for activating carboxyl groups .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm the dimethoxy groups on the isoquinoline. The thioether-linked methyl group (5-methyl-triazoloquinoline) appears as a singlet near δ 2.5 ppm.
  • ¹³C NMR : Carbonyl signals (C=O) appear at ~200 ppm, while aromatic carbons in the isoquinoline and triazole rings resonate between 110–160 ppm .
    • Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the isoquinoline and triazole moieties .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Analogues with isoquinoline and triazole motifs show:

  • Kinase inhibition : Inhibition of tyrosine kinases (e.g., EGFR) due to triazole-thioether interactions with ATP-binding pockets .
  • Anticancer potential : Apoptosis induction in vitro (IC₅₀ values in the low micromolar range) via ROS generation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Use anhydrous THF or DMF to minimize side reactions during thioether coupling .
  • Temperature control : Maintain 0–5°C during oxidation steps to prevent over-oxidation of the ethanone group .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in triazole-functionalized intermediates .
  • Purity assessment : Employ preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the final compound at >95% purity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound’s bioactivity?

  • Core modifications :
  • Replace dimethoxy groups on the isoquinoline with halogens (e.g., Cl, Br) to evaluate steric/electronic effects on target binding .
  • Substitute the 5-methyl group on the triazole with bulkier substituents (e.g., phenyl, isopropyl) to assess hydrophobic interactions .
    • Functional group swaps : Replace the thioether (-S-) with sulfoxide (-SO-) or sulfone (-SO₂-) to study redox sensitivity .
    • In silico docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2) and prioritize synthetic targets .

Q. How should researchers address contradictions in reported biological activity data?

  • Experimental replication : Validate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
  • Data normalization : Use internal controls (e.g., staurosporine for apoptosis assays) to minimize batch-to-batch variability .
  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .

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